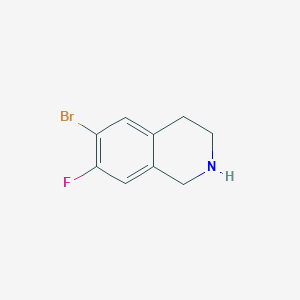
6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 230.08 . The IUPAC name for this compound is the same as the common name .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The InChI code for 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is 1S/C9H9BrFN/c10-8-3-6-1-2-12-5-7 (6)4-9 (8)11/h3-4,12H,1-2,5H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline have been studied. For instance, the reaction performed with 1,2,3,4-tetrahydroquinoline delivered the linear regioisomer in a very good yield of 69%, which can be explained by the cyclic structure of the amine substrate minimizing its steric hindrance .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 230.08 . The compound is typically stored at room temperature .Scientific Research Applications
Metalation/Functionalization Sequences
- Research on mono- and disubstituted 2-bromo-3-fluoroquinolines, closely related to 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline, shows they can be converted into various carboxylic acids and their derivatives. This process is significant for introducing functional groups at specific positions in the compound (Ondi, Volle, & Schlosser, 2005).
Synthesis of Quinoline Derivatives
- The synthesis of quinoline derivatives, including 6,8-dibromo-1,2,3,4-tetrahydroquinoline, involves bromination reactions. These derivatives are valuable for further chemical synthesis (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Synthesis of Flumequine
- A study on the synthesis of flumequine, an antibacterial agent, from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, highlights the importance of such compounds in creating optically active pharmaceuticals (Bálint, Egri, Fogassy, Böcskei, Simon, Gajáry, & Friesz, 1999).
Telescoping Process in Drug Discoveries
- Improvements in synthesizing key intermediates in drug discoveries, such as 5-bromo-2-methylamino-8-methoxyquinazoline, from compounds like 6-bromo-2-fluoro-3-methoxybenzaldehyde, demonstrate the role of 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline in medicinal chemistry (Nishimura & Saitoh, 2016).
Crystal Engineering with Organic Fluorine
- The study of crystal structures based on compounds like 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline demonstrates the significance of fluorine substitutions in understanding packing features in crystal engineering (Choudhury & Row, 2006).
Safety And Hazards
The safety information for 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARASSUFLYYKDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

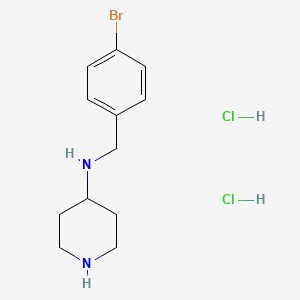
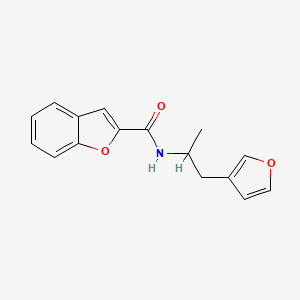
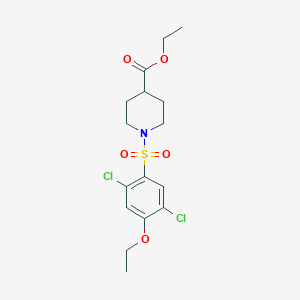
![2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2928186.png)
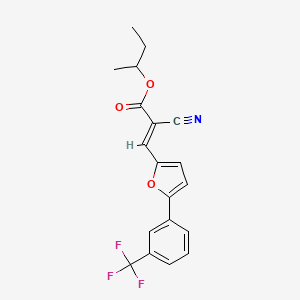
![N-[5-(2-amino-4-pyrimidinyl)-4-methyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)amine](/img/structure/B2928188.png)
![2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2928189.png)
![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B2928190.png)

![Ethyl 2-[[7-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2928193.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2928194.png)
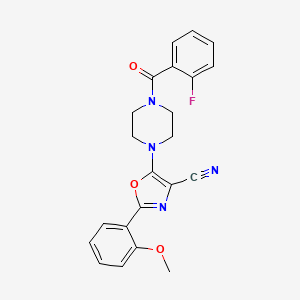
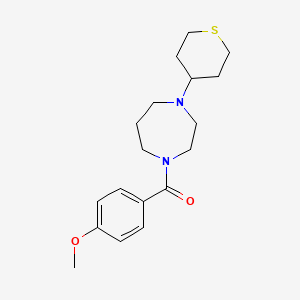
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide](/img/structure/B2928198.png)